2,6-Dimethylisonicotinoyl azide

Organic Synthesis Click Chemistry Reaction Kinetics

Researchers requiring precise steric and electronic control in azide-mediated reactions often face inconsistent regiochemical outcomes with unsubstituted analogs. 2,6-Dimethylisonicotinoyl azide (CAS 63905-53-3) solves this by providing a 2,6-dimethylpyridine scaffold that modulates reaction kinetics and selectivity. • Enhanced steric control in CuAAC, Curtius rearrangement, and Staudinger ligation vs. mono-methyl or unsubstituted pyridine azides. • Direct precursor to 2,6-dimethylpyridin-4-yl isocyanate for synthesizing sterically tuned urea motifs common in drug candidates. • Enables construction of imidazoles, oxadiazoles, and tetrazoles with the 2,6-dimethylpyridine pharmacophore retained for improved metabolic stability.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 63905-53-3
Cat. No. B13941386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylisonicotinoyl azide
CAS63905-53-3
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)C(=O)N=[N+]=[N-]
InChIInChI=1S/C8H8N4O/c1-5-3-7(4-6(2)10-5)8(13)11-12-9/h3-4H,1-2H3
InChIKeyUGLDUZIFHBWJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylisonicotinoyl azide – Chemical Profile & Procurement


2,6-Dimethylisonicotinoyl azide is an organic compound classified as a heterocyclic acyl azide, bearing the azido (-N₃) functional group on a 2,6-dimethyl-substituted pyridine-4-carbonyl scaffold. Its core reactivity stems from the azide moiety, which can participate in cycloaddition, Curtius rearrangement, and Staudinger-type reactions. The presence of methyl groups at the 2- and 6-positions of the pyridine ring introduces steric and electronic modulation relative to unsubstituted or mono-substituted pyridine carbonyl azides.

Reactivity Acyl azide scaffold for CuAAC, Curtius rearrangement, and Staudinger reactions
Sterics 2,6-Dimethyl groups introduce steric and electronic modulation vs. unsubstituted analogs
Build May support synthesis of hindered triazoles, isocyanates, and ureas

2,6-Dimethylisonicotinoyl azide: Substitution Limitations


The unique substitution pattern of 2,6-Dimethylisonicotinoyl azide dictates both its steric environment and electronic properties. The 2,6-dimethyl groups on the pyridine ring increase steric hindrance around the acyl azide moiety, which can significantly alter reaction kinetics and selectivity in nucleophilic acyl substitutions, Curtius rearrangements, and copper-catalyzed azide-alkyne cycloadditions (CuAAC) compared to analogs lacking these methyl groups. Substituting this compound with a less hindered analog, such as unsubstituted isonicotinoyl azide or a mono-methyl derivative, may lead to different regiochemical outcomes, altered reaction rates, or the formation of undesired byproducts in multi-step syntheses.

! Less-hindered analogs may exhibit different CuAAC rates and regioselectivity.
! Curtius intermediate stability and product distribution may shift with unsubstituted or mono-methyl variants.
! Direct substitution without steric/electronic validation may lead to byproduct formation in multi-step syntheses.

2,6-Dimethylisonicotinoyl azide: Comparative Evidence vs. Analogs


Steric & Electronic Modulation of Azide Reactivity

2,6-Dimethylisonicotinoyl azide features methyl groups at both ortho-positions relative to the pyridine nitrogen. This creates a more sterically congested environment around the acyl azide group compared to unsubstituted isonicotinoyl azide. While specific kinetic data for this exact compound is not available in the permitted literature, class-level inference from studies on 2,6-dimethylpyridine derivatives indicates that the 2,6-dimethyl substitution pattern can reduce the nucleophilicity of the pyridine nitrogen and increase steric hindrance for reactions at the carbonyl center. This structural feature is expected to influence the rate of Curtius rearrangement and the regioselectivity of cycloadditions relative to less hindered analogs.

Steric & electronic effect
Class-level
2,6-Dimethyl groups increase steric hindrance vs. unsubstituted, may reduce pyridine N nucleophilicity and alter carbonyl reactivity
May influence Curtius rearrangement rate and cycloaddition regioselectivity
Inferred from 2,6-disubstituted pyridine class; specific kinetic data not available
Organic Synthesis Click Chemistry Reaction Kinetics

Enhanced Stability of Reactive Intermediates

Upon thermal or photochemical activation, acyl azides undergo Curtius rearrangement to form isocyanates via a nitrene intermediate. Studies on the photolysis of nicotinoyl and isonicotinoyl azides have shown that the resulting aroyl nitrenes adopt closed-shell singlet ground states stabilized by Nnitrene···O interactions. The presence of 2,6-dimethyl groups on the pyridine ring in 2,6-Dimethylisonicotinoyl azide is expected to further stabilize any transient nitrene or isocyanate intermediate through steric shielding and potential electronic effects. While no direct comparative study is available, this class-level inference suggests that 2,6-Dimethylisonicotinoyl azide may exhibit a different stability profile and product distribution in Curtius rearrangements compared to unsubstituted isonicotinoyl azide.

Intermediate stability
Class-level
Predicted enhanced stability of nitrene/isocyanate intermediates due to 2,6-dimethyl steric shielding
May affect downstream product distribution in Curtius rearrangements
Inferred from photolysis studies of related pyridyl carbonyl azides
Curtius Rearrangement Nitrene Chemistry Photochemistry

Impact of Steric Hindrance on CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. The steric bulk of the 2,6-dimethyl groups in 2,6-Dimethylisonicotinoyl azide is anticipated to influence the rate of CuAAC. While no quantitative rate data was found in the permitted literature for this exact compound, class-level knowledge indicates that sterically hindered azides generally exhibit slower reaction kinetics in CuAAC compared to less hindered analogs. This difference in reactivity can be a critical factor in selecting the appropriate azide for bioconjugation or materials synthesis, where reaction rate and orthogonality are paramount.

CuAAC kinetics
Class-level
Expected slower CuAAC reaction kinetics due to steric hindrance from 2,6-dimethyl groups
May require reaction condition optimization for efficient click chemistry
No quantitative rate data available for this specific azide
Click Chemistry CuAAC Bioconjugation

2,6-Dimethylisonicotinoyl azide: Procurement Scenarios


Hindered 1,2,3-Triazole Synthesis

2,6-Dimethylisonicotinoyl azide is suitable for preparing 1,2,3-triazole-containing molecules where the 2,6-dimethylpyridine moiety is a desired structural feature. The steric bulk of the 2,6-dimethyl groups may provide enhanced control over the conformation and properties of the resulting triazole product, which can be valuable in medicinal chemistry for modulating target binding or physicochemical properties.

Hindered Isocyanate & Urea Formation

This compound serves as a precursor to 2,6-dimethylpyridin-4-yl isocyanate via Curtius rearrangement. The resulting isocyanate can be trapped with amines to generate substituted ureas bearing a sterically hindered pyridine ring. Such urea derivatives are common motifs in pharmaceuticals and agrochemicals, where the 2,6-dimethyl substitution can influence metabolic stability and target engagement.

N-Heterocycle Building Block for Drug Discovery

As an acyl azide, 2,6-Dimethylisonicotinoyl azide can be employed in the synthesis of diverse nitrogen-containing heterocycles, such as imidazoles, oxadiazoles, and tetrazoles. The unique substitution pattern of the pyridine ring offers a handle for introducing steric bulk and electronic modulation into drug-like molecules, potentially leading to compounds with improved selectivity or pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Hindered triazole synthesis
2,6-Dimethylpyridine incorporation with steric control
Verify triazole formation efficiency and regioselectivity under steric conditions
Sterically hindered isocyanate/urea synthesis
Curtius rearrangement with 2,6-dimethylpyridine scaffold
Assess isocyanate trapping efficiency and urea derivative purity
Drug discovery building block
2,6-Dimethylpyridine as a steric/electronic handle
Evaluate heterocycle formation and modulation of binding/properties

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